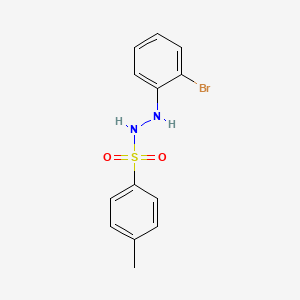

N'-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide

Description

Properties

CAS No. |

1220-87-7 |

|---|---|

Molecular Formula |

C13H13BrN2O2S |

Molecular Weight |

341.23 g/mol |

IUPAC Name |

N'-(2-bromophenyl)-4-methylbenzenesulfonohydrazide |

InChI |

InChI=1S/C13H13BrN2O2S/c1-10-6-8-11(9-7-10)19(17,18)16-15-13-5-3-2-4-12(13)14/h2-9,15-16H,1H3 |

InChI Key |

CDWZBRMGICHJFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Typical Reaction Scheme

$$

\text{2-Bromobenzenesulfonyl chloride} + \text{4-methylbenzenesulfonohydrazide} \rightarrow \text{this compound}

$$

Detailed Preparation Method

Reaction Conditions

- Solvent: Ethanol (EtOH) or other polar solvents are commonly used.

- Temperature: Ambient temperature (approximately 25 °C) is sufficient.

- Catalysts/Additives: Often, no catalyst is required; however, acid catalysts like concentrated sulfuric acid may be used in related hydrazone formations.

- Atmosphere: An inert atmosphere (nitrogen or argon) is recommended to avoid moisture interference and side reactions.

- Reaction Time: Typically 12 hours or until completion as monitored by TLC or other analytical methods.

Procedure Example

- A slurry of 2-bromobenzenesulfonyl chloride and 4-methylbenzenesulfonohydrazide is prepared in ethanol.

- The mixture is stirred at room temperature for approximately 12 hours.

- After reaction completion, the mixture is concentrated under reduced pressure.

- The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (commonly 5% ethyl acetate in hexane).

- The purified product is isolated as a white solid with typical yields around 70–75%.

Representative Data from Literature

| Parameter | Value/Condition |

|---|---|

| Starting materials | 2-bromobenzenesulfonyl chloride, 4-methylbenzenesulfonohydrazide |

| Solvent | Ethanol (EtOH) |

| Temperature | 25 °C |

| Reaction time | 12 hours |

| Purification method | Flash column chromatography (silica gel) |

| Eluent | Hexane/ethyl acetate (5% EtOAc) |

| Yield | ~71% |

| Physical state | White solid |

Spectroscopic Characterization

- [^1H NMR (CDCl3, 500 MHz)](pplx://action/followup): Signals consistent with aromatic protons, methyl group singlet around 2.44 ppm.

- [^13C NMR](pplx://action/followup): Aromatic carbons and methyl carbon signals consistent with structure.

- Mass Spectrometry: Molecular ion peak corresponding to molecular weight 341.23 g/mol.

Alternative Synthetic Routes and Variations

Hydrazone Formation from α,β-Unsaturated Ketones

In related research, this compound derivatives were prepared by condensation of 1-(2-bromophenyl)-3-phenylprop-2-yn-1-one with p-toluenesulfonyl hydrazide in the presence of catalytic amounts of concentrated sulfuric acid in ethanol at room temperature for 12 hours. This method yields hydrazones with good purity and yield (~71%) after chromatographic purification.

Copper(I)-Catalyzed Coupling Methods

Copper(I) chloride catalysis has been employed for the preparation of related sulfonohydrazide derivatives involving diphenyliodonium trifluoromethanesulfonate and other iodonium salts. These methods typically require:

- Copper(I) chloride (0.02 mmol)

- Diphenyliodonium triflate or bis(3-bromophenyl)iodonium triflate

- 2,6-di-tert-butylpyridine as base

- Reaction times around 24 hours

- Purification by column chromatography

These protocols yield functionalized sulfonohydrazides with good yields (~70-75%) and allow for structural diversification.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct sulfonyl chloride reaction | 2-bromobenzenesulfonyl chloride + p-toluenesulfonyl hydrazide | EtOH, 25 °C, 12 h | 70-75 | Simple, straightforward, common method |

| Hydrazone formation | 1-(2-bromophenyl)-3-phenylprop-2-yn-1-one + p-toluenesulfonyl hydrazide | EtOH, H2SO4 catalyst, 25 °C, 12 h | ~71 | Produces hydrazone derivatives |

| Copper(I)-catalyzed coupling | Sulfonohydrazide + iodonium salts + CuCl + base | 24 h, room temp | 70-75 | Allows functionalization and diversification |

Chemical Reactions Analysis

Types of Reactions

N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction Reactions: The sulfonohydrazide group can participate in redox reactions, potentially forming sulfonyl derivatives or hydrazones.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used in the presence of a palladium catalyst.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include azido or cyano derivatives.

Oxidation Reactions: Products include sulfonyl derivatives.

Reduction Reactions: Products include hydrazones or amines.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

N'-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of more complex molecules through various reaction pathways, including:

- Hydrazone Formation : The compound can react with carbonyl compounds to form hydrazones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

- Carbene Precursors : As an N-sulfonyl hydrazone, it can act as a precursor for carbene generation, facilitating numerous transformations such as cyclopropanation and C-H activation reactions .

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Example Reaction | Reference |

|---|---|---|

| Hydrazone Formation | This compound + Aldehyde → Hydrazone | |

| Carbene Generation | This compound → Carbene + Product |

Medicinal Chemistry Applications

The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been studied for various biological activities:

- Antitumor Activity : Some derivatives of this compound have exhibited significant antitumor properties, making them candidates for cancer therapy .

- Antiviral Properties : The compound's structural motifs are similar to those found in known antiviral drugs, suggesting potential efficacy against viral infections .

Case Study: Antitumor Activity

A study investigated the cytotoxic effects of this compound derivatives on cancer cell lines. Results indicated that certain modifications to the hydrazone structure enhanced cytotoxicity, highlighting the importance of structural optimization in drug design.

Agrochemical Applications

This compound is also being explored in agrochemical applications:

- Pesticide Development : Compounds derived from this compound have shown promise as potential pesticides due to their ability to disrupt biological processes in pests .

Table 2: Biological Activities of Derivatives

Mechanism of Action

The mechanism of action of N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can facilitate binding to hydrophobic pockets, while the sulfonohydrazide moiety can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Physicochemical Properties

Spectral Characterization

NMR Data :

- 4BBTH () : ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.2–8.1 ppm and a sulfonamide proton at δ 10.2 ppm. ¹³C NMR confirms the presence of a bromine-substituted aromatic ring (C-Br at δ 122 ppm) .

- Compound 3k () : ¹H NMR reveals a methoxy group at δ 3.8 ppm and a chloro-substituted aromatic proton at δ 7.5 ppm .

FT-IR :

Thermal Stability and Melting Points

- 4BBTH : Melting point = 165–167°C, with decomposition above 250°C .

- Compound 3k : Melting point = 142–144°C .

- N'-(2-Hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide: Melting point = 158–160°C .

Key Insight : Bromine and tert-butyl substituents increase thermal stability compared to methoxy or hydroxy groups.

Anticancer Activity

- Compound 3k : IC₅₀ = 1.38 μM against prostate cancer (PC3) and 46.09 μM against breast cancer (MCF-7), with high selectivity (SI = 432.30 for PC3) .

DNA Interaction

- N'-(5-Bromo-2-hydroxybenzylidene)-4-tert-butylbenzohydrazide : Intercalates with SS-DNA via π-π stacking, confirmed by fluorescence quenching .

Key Insight : Bromine substituents enhance DNA-binding affinity, while methoxy groups improve antioxidant activity.

Structural and Electronic Comparisons

- DFT Studies (): 4BBTH has a bandgap energy of 3.2 eV, lower than non-brominated analogs (e.g., 3.8 eV for methoxy derivatives), indicating enhanced charge transfer . The 2-bromophenyl group in the target compound is expected to further reduce bandgap energy compared to 4-bromophenyl derivatives.

Biological Activity

N'-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the condensation of 4-methylbenzenesulfonyl hydrazide with 2-bromobenzaldehyde. The resulting compound features a sulfonohydrazide functional group that is crucial for its biological activity. Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the integrity of the synthesized compound.

Biological Activity

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In particular, studies have shown that derivatives with sulfonamide functionalities demonstrate effective antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) for antibacterial activity in related compounds ranges from 1.95 to 500 μg/mL, indicating potent activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

this compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, with some derivatives showing selective cytotoxicity towards tumor cells. For example, hydrazone derivatives have been reported to exhibit significant antiproliferative effects against HepG2 and other cancer cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes such as Human Neutrophil Elastase (hNE), which plays a role in inflammatory responses and tissue remodeling .

- Cell Signaling Interference : Interaction studies suggest that this compound could interfere with signaling pathways involved in cancer progression and inflammation .

- Molecular Docking Studies : Computational analyses indicate favorable binding interactions with target proteins, which could elucidate its mechanism of action further .

Case Studies

Several case studies highlight the biological activities of similar compounds:

- Hydrazone Derivatives : A study synthesized hydrazone derivatives that exhibited significant antimicrobial and cytotoxic activities against various microorganisms and cancer cell lines. The presence of halogen substituents was noted to enhance biological efficacy .

- Sulfonamide Schiff Bases : Research on sulfonamide Schiff bases demonstrated their effectiveness against multiple bacterial strains, showcasing their potential as therapeutic agents .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N'-(4-Bromobenzylidene)-4-methylbenzenesulfonohydrazide | Contains a bromobenzyl moiety | Lacks the direct bromophenyl linkage |

| N'-(1-(3,4-Dichlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide | Contains dichlorophenyl | Potentially different biological activity due to chlorine substitution |

| N'-(1-(Phenyl)ethylidene)-4-methylbenzenesulfonohydrazide | Contains only phenyl groups | Absence of halogen may reduce reactivity |

Q & A

Q. What are the established synthetic routes for N'-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide and its derivatives?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions between sulfonohydrazides and substituted aldehydes or ketones. For example, describes the preparation of pyrazolone derivatives using 4-methylbenzenesulfonohydrazide and aromatic aldehydes under reflux conditions in ethanol or acetic acid. Advanced catalytic methods, such as copper- or gold-mediated cyclization of azido-alkynes (as seen in ), can also be adapted for regioselective heterocyclic ring formation. Key steps include purification via column chromatography and characterization using NMR and mass spectrometry .

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer: Purity is confirmed using HPLC or TLC , while structural verification employs spectroscopic techniques :

- ¹H/¹³C NMR to confirm proton and carbon environments.

- FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular ion validation. Single-crystal X-ray diffraction (SCXRD), as demonstrated in , provides definitive confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

Methodological Answer: Initial screening focuses on in vitro models :

- Anti-inflammatory activity : Inhibition of COX-1/COX-2 enzymes ( ) or TNF-α/IL-6 production in macrophage cell lines.

- Analgesic potential : Tail-flick or acetic acid-induced writhing tests in rodents (compared to standards like indomethacin).

- Anticancer screening : MTT assays against cancer cell lines (e.g., prostate or breast cancer, as in ). Dose-response curves and IC₅₀ values are calculated to prioritize compounds for advanced studies .

Advanced Research Questions

Q. How does X-ray crystallography clarify the conformational flexibility of this compound?

Methodological Answer: SCXRD analysis (e.g., ) reveals torsional angles between the bromophenyl and sulfonohydrazide moieties, which influence molecular packing and stability. For instance, the dihedral angle between the benzene rings in related sulfonamides is ~75–85°, indicating limited conjugation. Non-covalent interactions (e.g., C–H⋯O/N hydrogen bonds) are mapped to explain crystal lattice stability. These insights guide the design of derivatives with enhanced bioavailability .

Q. How can contradictions in reported biological activities be resolved?

Methodological Answer: Discrepancies (e.g., varying COX-2 inhibition vs. anti-cancer efficacy in vs. 8) arise from experimental variables :

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent controls.

- Structural modifications : Substituents on the bromophenyl group (e.g., electron-withdrawing vs. donating groups) alter binding affinities. Systematic structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing Br with Cl or CF₃) and molecular docking (e.g., AutoDock Vina) can identify critical pharmacophores .

Q. What strategies improve regioselectivity in synthesizing heterocyclic derivatives of this compound?

Methodological Answer: Regioselectivity in cyclization reactions (e.g., forming pyrazoles or thiazoles) is controlled by:

- Catalytic systems : Copper(I) iodide or AuCl₃ ( ) directs azide-alkyne cycloadditions toward 1,2,3-triazoles.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor intramolecular hydrazide cyclization.

- Temperature gradients : Slow heating (60–80°C) minimizes side reactions during heterocycle formation. Reaction progress is monitored via in situ FT-IR or LC-MS .

Q. How can computational modeling optimize this compound for targeted therapies?

Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) predict binding stability to targets like PI3Kα ( ) or androgen receptors ( ). Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or anti-inflammatory activity. Pharmacokinetic parameters (logP, PSA) are modeled using SwissADME to prioritize derivatives with optimal blood-brain barrier penetration or oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.